molecular formula C19H26F2N2O2 B6132022 N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide

N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide

Cat. No. B6132022
M. Wt: 352.4 g/mol
InChI Key: RVZBAQFXXMBRLS-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide, also known as JNJ-5207852, is a novel small-molecule antagonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and are involved in the regulation of inflammation and immune responses. JNJ-5207852 has been shown to have potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases.

Mechanism of Action

N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide acts as a selective antagonist of CB2 receptors, which are primarily expressed in immune cells. By blocking the activation of CB2 receptors, N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide inhibits the release of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide has been shown to reduce inflammation in a variety of preclinical models, including models of rheumatoid arthritis, multiple sclerosis, and colitis. In addition, N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide has been shown to have analgesic effects in models of neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide is its selectivity for CB2 receptors, which allows for targeted modulation of immune responses without affecting other physiological processes. However, one limitation of N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide is its limited solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide. One area of interest is the development of more potent and selective CB2 receptor antagonists for the treatment of inflammatory and autoimmune diseases. Another potential direction is the investigation of the effects of N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide on other physiological processes, such as pain perception and appetite regulation. Finally, the potential use of N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide in combination with other drugs for the treatment of inflammatory and autoimmune diseases should also be explored.

Synthesis Methods

The synthesis of N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide involves several steps, starting with the reaction of 3-piperidinylpropanol with 2-(difluoromethoxy)benzyl bromide to form the corresponding benzyl ether. This intermediate is then reacted with cyclopropylcarbonyl chloride to yield the target compound.

Scientific Research Applications

N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide has been extensively studied in preclinical models of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and colitis. In these models, N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide has been shown to reduce inflammation and improve disease outcomes.

properties

IUPAC Name

N-cyclopropyl-3-[1-[[2-(difluoromethoxy)phenyl]methyl]piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N2O2/c20-19(21)25-17-6-2-1-5-15(17)13-23-11-3-4-14(12-23)7-10-18(24)22-16-8-9-16/h1-2,5-6,14,16,19H,3-4,7-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZBAQFXXMBRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2OC(F)F)CCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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